4-Amino-4,6-dideoxyglucose

Radical SAM enzymology Deoxy sugar biosynthesis Macrolide antibiotic precursors

4-Amino-4,6-dideoxyglucose, systematically named 4-amino-4,6-dideoxy-D-glucose and historically known as viosamine or Qui4N, is a naturally occurring dideoxy-aminohexose first isolated from Escherichia coli lipopolysaccharide. It belongs to the 4-amino-4,6-dideoxyhexose family, bearing a free amino group at the C-4 position and a 6-deoxy methyl group on the gluco-configured pyranose ring.

Molecular Formula C6H13NO4
Molecular Weight 163.17 g/mol
Cat. No. B1259156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4,6-dideoxyglucose
Synonyms4-amino-4,6-dideoxy-D-glucose
4-amino-4,6-dideoxyglucose
Qui4N suga
Molecular FormulaC6H13NO4
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC(C(C(C(C=O)O)O)N)O
InChIInChI=1S/C6H13NO4/c1-3(9)5(7)6(11)4(10)2-8/h2-6,9-11H,7H2,1H3/t3-,4+,5-,6-/m1/s1
InChIKeyUEHGPSGGFKLPTD-JGWLITMVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-4,6-dideoxyglucose (Viosamine) Procurement Guide: A Rare Bacterial Amino Sugar for Glycoconjugate and Inhibitor Synthesis


4-Amino-4,6-dideoxyglucose, systematically named 4-amino-4,6-dideoxy-D-glucose and historically known as viosamine or Qui4N, is a naturally occurring dideoxy-aminohexose first isolated from Escherichia coli lipopolysaccharide [1]. It belongs to the 4-amino-4,6-dideoxyhexose family, bearing a free amino group at the C-4 position and a 6-deoxy methyl group on the gluco-configured pyranose ring. Unlike common amino sugars such as D-glucosamine (2-amino-2-deoxy-D-glucose), this compound lacks a C-2 amine, which critically alters its hydrogen-bonding topology and enzymatic recognition. Its biological roles span bacterial O-antigen variation, flagellin glycosylation, giant virus fiber construction, and—most prominently—the pharmacophoric core of the antidiabetic drug acarbose, where its 4-amino group forms an essential N-glycosidic imino bond with a valienol-derived cyclitol unit [2]. It is predominantly utilized as its nucleotide-activated form, dTDP-4-amino-4,6-dideoxy-D-glucose, for biosynthetic and chemoenzymatic studies.

4-Amino-4,6-dideoxyglucose: Why Simple C2-Amino or Non-Amino Analogues Cannot Replace It


Attempting to substitute 4-amino-4,6-dideoxyglucose with a closely related analog such as D-glucosamine (2-amino-2-deoxy-D-glucose), D-quinovosamine (2-amino-2,6-dideoxy-D-glucose), or L-rhamnose (6-deoxy-L-mannose) fails because the singular C-4 amino group governs distinct molecular recognition and metabolic partitioning. In the acarbose biosynthetic assembly, the 4-amino group specifically engages a pseudoglycosyltransferase (AcbS) to forge the N-glycosidic C–N bond with valienol; a C-2 amino sugar cannot participate in this coupling [1]. Within radical SAM enzymology, the DesII deaminase processes dTDP-4-amino-4,6-dideoxy-D-glucose via C4-deamination, whereas the C4-hydroxy analog dTDP-D-quinovose is instead oxidized at C3 by the same enzyme—demonstrating a radical difference in reaction outcome dictated solely by the C-4 substitution [2]. In bacterial lipopolysaccharides, the Qui4N (4-amino-4,6-dideoxyglucose) residue presents a free amino group that is differentially acylated or left unmodified, creating serotype-specific epitopes that cannot be generated with perosamine (4-amino-4,6-dideoxy-D-mannose) because of the epimeric configuration at C-2 [3]. These examples prove that isosteric or isomeric analogs do not mimic the compound's biological function. Researchers and procurement officers must therefore source authentic 4-amino-4,6-dideoxyglucose or its activated dTDP/UDP-derivatives rather than relying on structurally similar sugars available from generic catalogues.

4-Amino-4,6-dideoxyglucose: Quantitative Differentiation Evidence Against Closest Structural Analogs


DesII Radical SAM Enzyme Diverts C3-Oxidation vs. C4-Deamination Based Exclusively on C-4 Substitution

The radical SAM enzyme DesII from Streptomyces venezuelae shows complete functional divergence depending on the C-4 substituent of its dTDP-sugar substrate. With dTDP-4-amino-4,6-dideoxy-D-glucose (dTDP-viosamine), DesII cleanly catalyzes C4-deamination (ammonia elimination) to form dTDP-3-keto-4,6-dideoxy-D-glucose, a committed step in desosamine biosynthesis for macrolide antibiotics. In contrast, when the C-4 amino group is replaced by a hydroxyl group—yielding dTDP-D-quinovose (dTDP-6-deoxy-D-glucose)—DesII does not perform deamination but instead catalyzes an oxidative dehydrogenation at C-3, producing dTDP-3-keto-6-deoxy-D-glucose [1]. This qualitative difference in reaction outcome constitutes a definitive biochemical barrier to substituting 4-amino-4,6-dideoxyglucose with quinovose in desosamine-dependent pathways.

Radical SAM enzymology Deoxy sugar biosynthesis Macrolide antibiotic precursors

dTDP-4-Amino-4,6-dideoxyglucose Synthesized at 57% Yield in a GerB-Coupled Multi-Enzyme System

A preparative-scale one-pot enzymatic system employing five enzymes—dTMP kinase, acetate kinase, dTDP-glucose synthase, dTDP-glucose 4,6-dehydratase, and the dedicated aminotransferase GerB—converted glucose-1-phosphate and TMP into dTDP-4-amino-4,6-dideoxy-D-glucose with a conversion yield of 57% after 270 min, as measured by HPLC peak integration [1]. This demonstrates a robust, scalable route to the nucleotide-activated sugar. By comparison, conventional chemical synthesis of the same compound from galactose required 16 steps, underscoring the practical advantage of the efficient enzymatic cascade when GerB is available.

Chemoenzymatic synthesis Nucleotide-sugar production Aminotransferase engineering

AcbI Glycosyltransferase Exclusively Transfers 4-Amino-4,6-dideoxy-D-glucose onto Maltose to Initiate Acarbose Assembly

The enzyme AcbI from Actinoplanes sp. SE50/110 regiospecifically transfers dTDP-4-amino-4,6-dideoxy-D-glucose to maltose, generating the O-4-amino-(4,6-dideoxy-α-D-glucopyranosyl)-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose intermediate that serves as the acceptor for the final AcbS-catalyzed N-glycosidic coupling with GDP-valienol [1]. No naturally occurring 2-amino or non-amino sugar is recognized by AcbI in this context, establishing the absolute requirement for the 4-amino-4,6-dideoxy-D-glucose unit. Without this specific sugar, acarbose biosynthesis cannot proceed beyond the maltose priming step.

Acarbose biosynthesis Glycosyltransferase specificity Pseudoglycosyltransferase

VioB N-Acetyltransferase Processes dTDP-4-Amino-4,6-dideoxy-D-glucose with Catalytic Efficiency of 3.9 × 10⁴ M⁻¹s⁻¹

Kinetic analysis of VioB, an N-acetyltransferase from the human pathogen Acinetobacter baumannii, demonstrates that this enzyme acetylates dTDP-4-amino-4,6-dideoxy-D-glucose with a catalytic efficiency (k_cat/K_m) of 3.9 × 10⁴ M⁻¹s⁻¹ (± 6000) [1]. The authors note this value is reduced compared to homologous N-acetyltransferases acting on primary amine substrates, likely due to the sterically constrained 4-amino position on the pyranose ring. This kinetic benchmarking provides a quantifiable reference for evaluating alternative enzyme variants or synthetic catalysts that might achieve higher efficiency.

N-acetyltransferase kinetics Acinetobacter baumannii Nucleotide-sugar acylation

Flagellin Glycosylation with 4-Amino-4,6-dideoxyglucose Determines Virulence in Pseudomonas syringae: Genetic Knockout Evidence

In Pseudomonas syringae pv. tabaci 6605, flagellin at Ser-201 is modified with a glycan comprising two L-rhamnose residues and one modified 4-amino-4,6-dideoxyglucose (viosamine). Deletion of the viosamine aminotransferase gene (vioA) abolishes viosamine incorporation, leaving only deoxyhexose (rhamnose) at the glycosylation site, as shown by MALDI-TOF MS mass shifts of 146 Da [1]. The ΔvioA mutant exhibits strongly impaired motility and virulence on host tobacco leaves, whereas mutants in downstream modification genes (vioB, vioT) show only weak attenuation. This genetic evidence proves that the free 4-amino-4,6-dideoxyglucose moiety itself—not merely any deoxyhexose—is critical for full pathogenicity.

Bacterial virulence Flagellin glycosylation Genetic knockout

Acarbose X-ray Complexes Reveal Essential Hydrogen Bonds Between Catalytic Asp328 and 4-Amino-4,6-dideoxyglucose

The 2.5 Å resolution crystal structure of cyclodextrin glycosyltransferase (CGTase) from Bacillus circulans strain 251 in complex with acarbose shows that Asp328 forms specific hydrogen bonds with the 4-amino group of the 4-amino-4,6-dideoxyglucose residue (residue B), while Asp229 makes a close van der Waals contact with the C1 atom of this same sugar [1]. These interactions are unique to the 4-amino-4,6-dideoxyglucose moiety and would be lost or significantly altered if the sugar were replaced by a 2-amino analog (which would reposition the amine by ~4 Å) or by a non-amino 6-deoxy sugar (which cannot donate the crucial hydrogen bond). The structure thus provides molecular-level proof of the indispensability of this specific residue for tight-binding inhibition of glycosidases.

Glycosidase inhibition X-ray crystallography Acarbose binding mode

4-Amino-4,6-dideoxyglucose Application Scenarios Driven by Comparative Evidence


Reconstitution of Acarbose Biosynthesis and Generation of Novel Acarviostatin Analogs

The exclusive recognition of dTDP-4-amino-4,6-dideoxy-D-glucose by the glycosyltransferase AcbI and its subsequent N-glycosidic linkage formation by AcbS [1] make this compound the irreplaceable starting material for in vitro reconstitution of the full acarbose pathway. Researchers synthesizing acarviostatin libraries or seeking to engineer acarbose-overproducing Actinoplanes strains must procure the activated sugar or its immediate precursor to enable pathway assembly, as any substitution at the 4-amino position abolishes product formation.

Structural and Functional Studies of DesII Radical SAM Enzymology

The unique ability of DesII to perform C4-deamination exclusively on dTDP-4-amino-4,6-dideoxy-D-glucose—while oxidizing the C4-hydroxy analog dTDP-D-quinovose at C3—establishes this substrate as the gold standard for studying radical-mediated deamination mechanisms [2]. Investigations into DesII mechanism, including C3-fluorinated substrate analogs and kinetic isotope effect studies, depend on the availability of the authentic 4-amino substrate to distinguish deamination from aberrant oxidation.

Development of Anti-Virulence Agents Targeting Flagellin Glycosylation

The demonstration that deletion of the viosamine biosynthesis gene vioA in Pseudomonas syringae ablates flagellin glycosylation and strongly impairs virulence [3] positions 4-amino-4,6-dideoxyglucose biosynthesis as a target for anti-virulence drug discovery. The compound itself serves as both a pathway intermediate standard for enzyme inhibition assays and a substrate for vioA-encoded aminotransferase screening. High-purity 4-amino-4,6-dideoxyglucose is essential for establishing HPLC or LC-MS based activity assays.

Structure-Guided Design of α-Glucosidase Inhibitors Using the Acarviosin Pharmacophore

X-ray crystallographic evidence revealing specific hydrogen bonds between the catalytic Asp328 of CGTase and the 4-amino group of the 4-amino-4,6-dideoxyglucose residue of acarbose [4] provides a precise molecular blueprint for pharmacophore design. Medicinal chemists constructing transition-state mimics of α-glucosidases require this scaffold as the core amine-bearing sugar, because only the 4-amino orientation optimally places the amine for catalytic residue engagement; 2-amino or non-amino analogs fail to recapitulate this geometry.

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